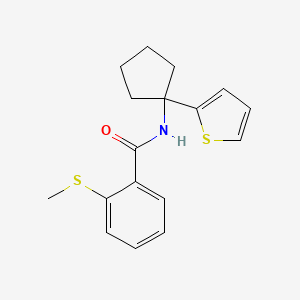

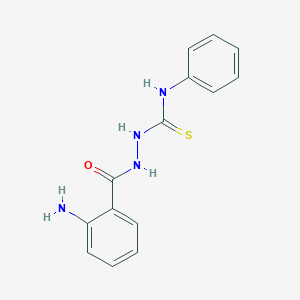

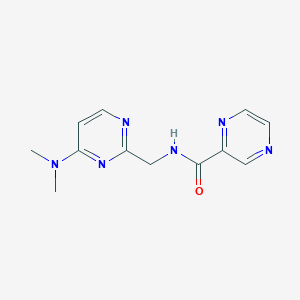

2-(甲硫基)-N-(1-(噻吩-2-基)环戊基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, involves various strategies. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide was confirmed by spectroscopic techniques such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), mass spectra, and element analysis . The compound crystallizes in the monoclinic crystal system with the space group P2(1), unit cell parameters a=5.6236(6) Å, b=12.8026(13) Å, c=7.2117(7) Å, β=92.971(5)° and Z=2 .Chemical Reactions Analysis

Thiophene derivatives, including 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, can undergo various chemical reactions. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .科学研究应用

合成和化学性质

2-(甲硫基)-N-(1-(噻吩-2-基)环戊基)苯甲酰胺参与通过区域选择性过程和环缩合反应合成复杂分子。例如,2-[双(甲硫基)亚甲基]丙二腈与2-氨基苯硫醇的环缩合反应导致2-(苯并[d]噻唑-2-基)丙二腈的形成,进一步经过五硫化磷处理,以区域选择性方式生成硫酰胺衍生物。这些衍生物进一步与α-溴羰基化合物反应,产生新的2-[(E)-(苯并[d]噻唑-2(3H)-基亚甲基)氰基]噻唑 (Bakavoli et al., 2011)。

抗菌性能

包括2-((4-乙基苯氧基)甲基)-N-(苯基氨基甲硫酰基)苯甲酰胺在内的新酰硫脲衍生物,在低浓度下对多种革兰氏阳性和阴性细菌以及真菌表现出抗菌活性。抗菌活性水平受苯基氨基甲硫酰基氮上取代基的类型、数量和位置的影响。例如,碘和硝基取代基增强了对革兰氏阴性菌株的活性,而甲基和乙基等电子给予取代基对革兰氏阳性和真菌菌株更有效 (Limban et al., 2011)。

晶体结构分析

通过X射线衍射研究揭示了该化合物的结构,为其分子几何构型和潜在相互作用位点提供了见解。例如,已建立了2-(噻吩-2-基)-1-(5-硫代-4,5-二氢-1,3,4-噁二唑-2-基)乙烯基]苯甲酰胺:N,N-二甲基甲酰胺(1:1)的晶体结构,揭示了稳定晶体结构的氢键模式和π···π相互作用 (Sharma et al., 2016)。

抗病原体活性

例如,已合成并测试了酰硫脲类化合物,如2-((4-甲基苯氧基)甲基)-N-(芳基氨基甲硫酰基)苯甲酰胺,用于其与细菌细胞的相互作用,展示了显著的抗病原体活性。这种活性在对假单胞菌和金黄色葡萄球菌等以生物膜形成能力而闻名的菌株中尤为显著。这些衍生物的有效性表明它们具有进一步发展为具有抗生物膜性能的新型抗菌剂的潜力 (Limban et al., 2011)。

属性

IUPAC Name |

2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXCOSVFMYXCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)

![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)